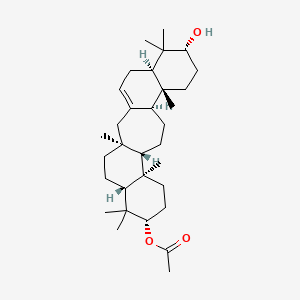
2-Methoxy-3-Amino-6-Methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-Amino-6-Methylpyridine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-Amino-6-Methylpyridine typically involves the reaction of 2-methoxypyridine with methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often palladium, to facilitate the coupling process. The reaction conditions include maintaining a temperature range of 50-100°C and using solvents like methanol or dimethyl sulfoxide (DMSO) to dissolve the reactants .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-Amino-6-Methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methoxy-3-Amino-6-Methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-Amino-6-Methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
2-Amino-6-Methylpyridine: Shares a similar structure but lacks the methoxy group.
2-Methoxy-6-Methylpyridine: Similar but lacks the amino group.
3-Amino-6-Methylpyridine: Similar but lacks the methoxy group.
Uniqueness: 2-Methoxy-3-Amino-6-Methylpyridine is unique due to the presence of both methoxy and amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
186413-79-3 |
|---|---|
Molecular Formula |
C27H46O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




